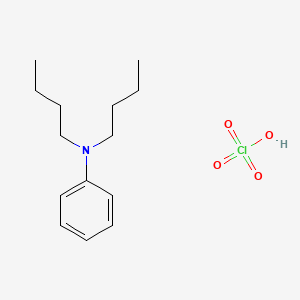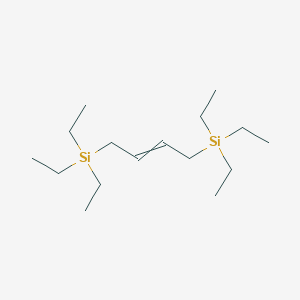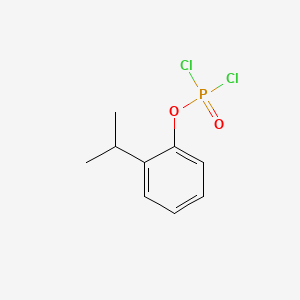
Phosphorodichloridic acid, (1-methylethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodichloridic acid, (1-methylethyl)phenyl ester is a chemical compound with the molecular formula C9H12Cl2O2P. It is also known by other names such as phenyl phosphorodichloridate and phenyl phosphorodichlorodate . This compound is characterized by the presence of a phosphorodichloridic acid group attached to a phenyl ester, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodichloridic acid, (1-methylethyl)phenyl ester can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodichloridic acid, (1-methylethyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include phosphoric acid esters, amides, and thiophosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
Applications De Recherche Scientifique
Phosphorodichloridic acid, (1-methylethyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules such as proteins and nucleic acids.
Medicine: It is involved in the development of drug delivery systems and prodrugs.
Mécanisme D'action
The mechanism of action of phosphorodichloridic acid, (1-methylethyl)phenyl ester involves the formation of reactive intermediates that can interact with various molecular targets. The compound can phosphorylate nucleophiles, leading to the formation of stable phosphoric acid derivatives. This reactivity is utilized in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl phosphorodichloridate
- Phenyl phosphorodichlorodate
- Phenoxydichlorophosphine oxide
- Phenoxyphosphoryl dichloride
Uniqueness
Phosphorodichloridic acid, (1-methylethyl)phenyl ester is unique due to its specific reactivity and the presence of the (1-methylethyl) group, which can influence its chemical behavior and applications. This makes it distinct from other similar compounds that may lack this specific substituent .
Propriétés
Numéro CAS |
60722-92-1 |
|---|---|
Formule moléculaire |
C9H11Cl2O2P |
Poids moléculaire |
253.06 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-7(2)8-5-3-4-6-9(8)13-14(10,11)12/h3-7H,1-2H3 |
Clé InChI |
BKMVKEHNEIKUMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
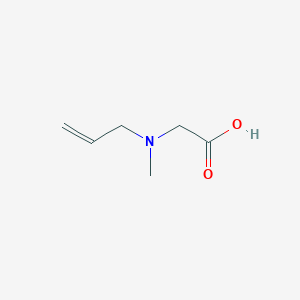
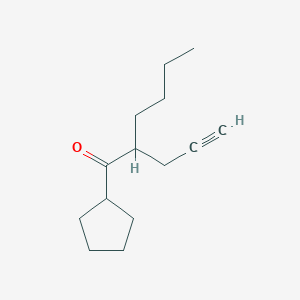
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
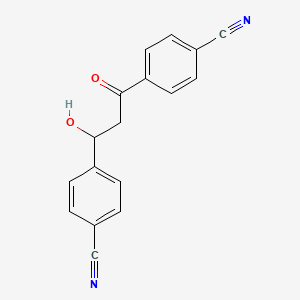
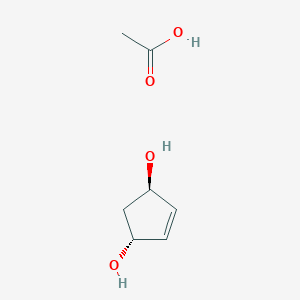
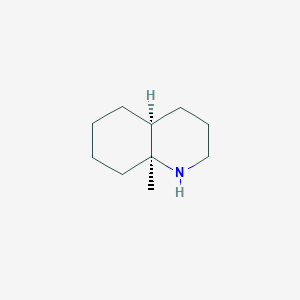
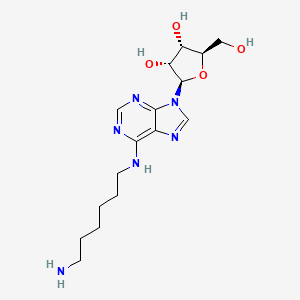
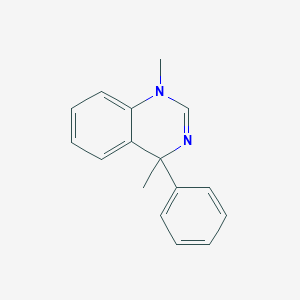
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
